molecular formula C11H8BrNO2 B8521324 Methyl 5-bromoisoquinoline-4-carboxylate

Methyl 5-bromoisoquinoline-4-carboxylate

Cat. No.: B8521324
M. Wt: 266.09 g/mol
InChI Key: FJDLYFJREOZJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromoisoquinoline-4-carboxylate is a chemical compound with the molecular formula C₁₁H₈BrNO₂. It is an isoquinoline derivative that features a bromine atom at the 5-position and a carboxylate ester group at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromoisoquinoline-4-carboxylate can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives followed by esterification. For instance, starting with isoquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromoisoquinoline can then be reacted with methanol and a catalytic amount of acid to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromoisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications.

Scientific Research Applications

Methyl 5-bromoisoquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromoisoquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and ester group can influence its binding affinity and specificity, leading to diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloroisoquinoline-4-carboxylate
  • Methyl 5-fluoroisoquinoline-4-carboxylate
  • Methyl 5-iodoisoquinoline-4-carboxylate

Uniqueness

Methyl 5-bromoisoquinoline-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity patterns and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 5-bromoisoquinoline-4-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-13-5-7-3-2-4-9(12)10(7)8/h2-6H,1H3

InChI Key

FJDLYFJREOZJTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CN=C1)C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of conc. H2SO4 (16 mL) and methyl isoquinoline-4-carboxylate (Intermediate-15) (2.8 g, 15 mmol) at 0° C. was added, NBS (3.3 g, 18.7 mmol) slowly and the reaction mixture was allowed to come to RT and stirred overnight. After completion (TLC), it was quenched with ice, neutralized (NaHCO3) and extracted with EtOAc (50 mL×3). The organic phase was separated, dried (Na2SO4) and concentrated to give dark brown oil (3.6 g) as crude product that was purified by flash column chromatography (25% EtOAc in Hexanes) to furnish the desired compound (1.4 g, 35%).
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name

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